molecular formula C30H21N3O9 B3089956 Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- CAS No. 120360-51-2

Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-

Cat. No.: B3089956
CAS No.: 120360-51-2
M. Wt: 567.5 g/mol
InChI Key: GMWRYUDJCZXIDN-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- is a complex organic compound with the molecular formula C30H21N3O9. This compound is known for its unique structure, which includes three benzoic acid groups connected through a central benzene ring via carbonylimino linkages. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- typically involves the reaction of phloroglucinol with 4-fluorobenzonitrile. The process includes several steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of catalysts and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4’,4’'-[1,3,5-benzenetriyltris(carbonylimino)]tris- is unique due to its carbonylimino linkages, which enhance its ability to form stable complexes with metals. This property makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

IUPAC Name

4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRYUDJCZXIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477321
Record name Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120360-51-2
Record name Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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